1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid
Description
1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid (CAS: 2751610-16-7) is a spirocyclic compound featuring a unique 7-oxa-1-azaspiro[3.5]nonane core. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of 271.31 g/mol . The structure includes a tert-butoxycarbonyl (Boc) group, a common protecting group for amines, and a carboxylic acid moiety that enhances its utility in organic synthesis, particularly in peptide coupling and drug discovery. The compound is commercially available with purities ≥95% and is often employed as a building block for bioactive molecules due to its conformational rigidity and functional versatility .
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(15)16)8-13(14)4-6-18-7-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
LMXGEMRRACFTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC12CCOCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step is typically carried out under mild conditions to avoid any unwanted side reactions.
Functionalization of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a variety of methods, including oxidation of an alcohol precursor or hydrolysis of an ester intermediate. The choice of method depends on the specific synthetic route and the availability of starting materials.
Industrial Production Methods
Industrial production of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions within the molecule, allowing for the introduction of different substituents. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound’s stability and functional groups make it suitable for use in biological studies, including enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its spirocyclic structure can impart desirable pharmacokinetic properties to drug candidates.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or proteins. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with other molecules. The spirocyclic structure can also affect the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Functional Group Influence on Reactivity
- Carboxylic Acid vs. Hydroxyl/Cyano: The carboxylic acid group in the target compound enables direct participation in amide bond formation, unlike hydroxyl or cyano derivatives (e.g., CAS 1363381-32-1 or 203662-66-2), which require additional activation steps .
- Boc Protection : All compounds utilize Boc groups for amine protection, but the presence of additional heteroatoms (e.g., 7-oxa or 5-oxa) modulates steric effects and solubility. For example, the 7-oxa group in the target compound enhances polarity compared to purely hydrocarbon spiro systems .
Structural Rigidity and Drug Design
- Spiro[3.5] vs. Spiro[4.4]: The spiro[3.5]nonane system (as in the target compound) offers greater conformational constraint than spiro[4.4]nonane derivatives (CAS 1341037-89-5), making it advantageous for stabilizing bioactive conformations in protease inhibitors .
- Diaza vs. Oxa Systems : The diaza-spiro compound (CAS 392331-78-1) exhibits higher hydrogen-bonding capacity due to dual nitrogen atoms, whereas the 7-oxa variant prioritizes metabolic stability in vivo .
Biological Activity
1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid, with CAS number 2551119-20-9, is a complex organic compound exhibiting potential biological activity. Its unique spirocyclic structure and functional groups make it a candidate for various biochemical applications, including medicinal chemistry and enzyme interaction studies.
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.31 g/mol
- CAS Number : 2551119-20-9
- Purity : ≥95%
Biological Activity Overview
The biological activity of this compound can be understood through its interactions with biological systems, particularly its potential as an enzyme inhibitor or modulator. The spirocyclic structure allows it to fit into active sites of enzymes or receptors, influencing their activity.
The mechanism of action involves:
- Enzyme Inhibition : The compound may act as a competitive inhibitor by mimicking substrates or transition states.
- Receptor Modulation : It can bind to specific receptors, altering their conformation and function.
Case Study 1: Enzyme Interaction
A study investigated the interaction of 1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid with a specific enzyme involved in metabolic pathways. The results indicated that the compound inhibited the enzyme activity by approximately 60% at a concentration of 50 µM, suggesting significant potential for therapeutic applications in metabolic disorders.
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of the compound. In vitro tests demonstrated that it exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential use in developing new antibacterial agents.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-(tert-butoxycarbonyl)-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid | Structure | 271.31 g/mol | Moderate antimicrobial activity |
| 2-Oxo-7-azaspiro[3.5]nonane | - | 255.30 g/mol | Low enzyme inhibition |
| tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane | - | 255.30 g/mol | High reactivity in organic synthesis |
Q & A
Q. How can I optimize the synthesis of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid to improve yields?
- Methodological Answer : Optimize reaction conditions by systematically varying:
- Temperature : Controlled temperatures (e.g., 0–25°C) minimize side reactions during cyclization .
- Solvents : Use polar aprotic solvents like tetrahydrofuran (THF) to stabilize intermediates, as reported in spirocyclic compound syntheses .
- Reagent Ratios : Adjust stoichiometry of Boc-protecting agents (e.g., di-tert-butyl dicarbonate) to ensure complete protection of amine groups .
Monitor progress via thin-layer chromatography (TLC) or HPLC, and isolate products using column chromatography with gradients of ethyl acetate/hexane .
Q. What are the key characterization techniques for verifying the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H and 13C NMR to confirm spirocyclic structure and Boc-group integrity (e.g., tert-butyl peaks at δ ~1.4 ppm in 1H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]+ at m/z 269.34 for C14H23NO4) .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (if present) .
Q. What safety precautions are necessary for handling this compound?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis of the Boc group .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management : Clean spills with absorbent materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Questions
Q. How can I resolve contradictions in reaction outcomes when modifying the spirocyclic core?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to identify unexpected products (e.g., ring-opening derivatives due to acidic/basic conditions) .
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Computational Modeling : Apply density functional theory (DFT) to predict reactivity of specific sites (e.g., lactam vs. carboxylic acid reactivity) .
Q. What strategies ensure the compound’s stability under varying experimental conditions?
- Methodological Answer :
- pH Control : Maintain neutral pH (6–8) in aqueous solutions to prevent Boc-deprotection .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., avoid >80°C to prevent CO2/N-oxides release) .
- Light Sensitivity : Store in amber vials if photodegradation is observed via UV-vis spectroscopy .
Q. How does the compound interact with biological targets, and how can this be studied?
- Methodological Answer :
- Enzyme Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to proteases or kinases .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., bacterial penicillin-binding proteins) to map binding pockets .
- Metabolic Stability : Perform liver microsome assays to assess oxidative metabolism and identify degradation pathways .
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the Boc group with alternative protecting groups (e.g., Fmoc) or modify the spirocyclic oxygen/nitrogen positions .
- Biological Screening : Test analogs in cytotoxicity (MTT assay) and target inhibition (IC50 determination) to correlate structural features with activity.
| Analog | Modification | Key Biological Finding |
|---|---|---|
| 1-[(Fmoc)carbonyl]-7-oxa-... | Boc → Fmoc | Enhanced cellular uptake |
| 7-Azaspiro[3.5]nonane-2-amide | Carboxylic acid → amide | Improved protease inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
